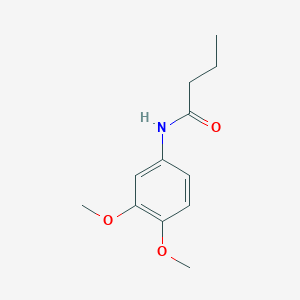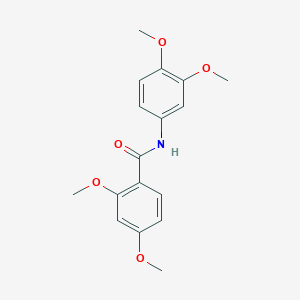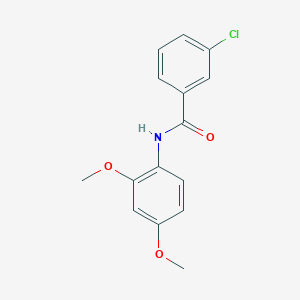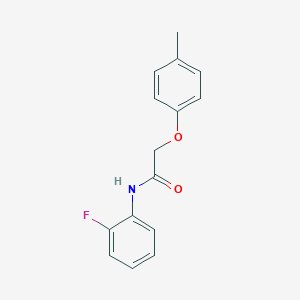![molecular formula C11H12N6O2S B291954 N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea](/img/structure/B291954.png)
N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea, also known as PTU, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has shown potential in the treatment of various diseases, including cancer, diabetes, and inflammation.
作用機序
The mechanism of action of N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of various enzymes, including xanthine oxidase, which is involved in the production of reactive oxygen species. N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has also been shown to inhibit the activity of NF-kB, a transcription factor involved in inflammation and cell survival. Additionally, N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has been shown to regulate the expression of various genes involved in cell cycle regulation and apoptosis.
Biochemical and Physiological Effects:
N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth. N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has been shown to regulate glucose metabolism by increasing insulin sensitivity and decreasing gluconeogenesis.
実験室実験の利点と制限
N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has several advantages for lab experiments. It is relatively easy to synthesize and has been extensively studied, with a large body of research available. However, N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea also has some limitations. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea. One area of interest is its potential in the treatment of cancer. Further studies are needed to determine its efficacy in different types of cancer and to optimize its dosing and administration. Another area of interest is its potential in the treatment of autoimmune diseases such as rheumatoid arthritis. Finally, there is a need for further studies on the safety and toxicity of N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea, particularly at high concentrations.
合成法
N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea can be synthesized using a multi-step process involving the reaction of various chemicals. The first step involves the reaction of thiourea with 4-bromopyridine to form 4-(pyridin-4-yl)-1,2,4-triazolidine-3-thione. This intermediate is then reacted with methyl isocyanate to form N-methyl-N'-[4-(pyridin-4-yl)-1,2,4-triazolidin-3-yl]urea. Finally, the product is reacted with 2-chloroacetamide to yield N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea.
科学的研究の応用
N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has been extensively studied in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have anticancer properties by inducing apoptosis and inhibiting tumor growth. N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has also been studied for its anti-inflammatory properties and its potential in the treatment of autoimmune diseases such as rheumatoid arthritis. In addition, N-methyl-N'-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)urea has been shown to have antidiabetic properties by regulating glucose metabolism.
特性
分子式 |
C11H12N6O2S |
|---|---|
分子量 |
292.32 g/mol |
IUPAC名 |
N-(methylcarbamoyl)-2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C11H12N6O2S/c1-12-10(19)14-8(18)6-20-11-15-9(16-17-11)7-2-4-13-5-3-7/h2-5H,6H2,1H3,(H,15,16,17)(H2,12,14,18,19) |
InChIキー |
YTACSBHKFXXJKL-UHFFFAOYSA-N |
SMILES |
CNC(=O)NC(=O)CSC1=NNC(=N1)C2=CC=NC=C2 |
正規SMILES |
CNC(=O)NC(=O)CSC1=NNC(=N1)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















